molecular formula C23H37ClO6S2 B11967612 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid CAS No. 29338-03-2

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid

Cat. No.: B11967612
CAS No.: 29338-03-2
M. Wt: 509.1 g/mol
InChI Key: XYGWPRXXAAOHQQ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is a complex organic compound characterized by the presence of chlorosulfonyl and hexadecylsulfonyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Chlorosulfonation: Introduction of the chlorosulfonyl group to the benzoic acid ring.

    Hexadecylsulfonylation: Attachment of the hexadecylsulfonyl group under specific reaction conditions, often involving the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often incorporating advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic reagents under controlled pH and temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.

Scientific Research Applications

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    Pathways: Modulation of biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the hexadecylsulfonyl moiety.

    Hexadecylsulfonyl derivatives: Compounds with similar long-chain sulfonyl groups.

Uniqueness

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

29338-03-2

Molecular Formula

C23H37ClO6S2

Molecular Weight

509.1 g/mol

IUPAC Name

5-chlorosulfonyl-2-hexadecylsulfonylbenzoic acid

InChI

InChI=1S/C23H37ClO6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-31(27,28)22-17-16-20(32(24,29)30)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

XYGWPRXXAAOHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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